

A Comparative Guide to the Pharmacokinetics of Sustained-Release vs. Immediate-Release Melatonin

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Compound of Interest

Compound Name: Melatonin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of sustained-release (SR) and immediate-release (IR) **melatonin** formulations, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two distinct formulations.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for sustained-release and immediate-release **melatonin** from various clinical studies. These parameters are crucial for understanding the bioavailability and duration of action of each formulation.

Formulation	Dose	Cmax (Maximum Concentration)	Tmax (Time to Maximum Concentration)	t1/2 (Half- life)	Study Population	Reference
Sustained- Release (SR) Melatonin	5 mg	11,446.87 pg/mL	1.26 hours	5.10 hours	Healthy Fasting Adults (n=16)	[1] [2] [3] [4]
Immediate- Release (IR) Melatonin	5 mg	22,786.30 pg/mL	0.87 hours	1.01 hours	Healthy Fasting Adults (n=16)	[1] [2] [3] [4]
Sustained- Release (SR) Melatonin	4 mg	7581 pg/mL	1.56 hours	1.63 hours	Healthy Adults (n=18)	[5]
Immediate- Release (IR) Melatonin	4 mg	13120 pg/mL	0.6 hours	0.95 hours	Healthy Adults (n=18)	[5]
Surge- Sustained Release Melatonin (25% IR/75% CR)	0.4 mg	405 ± 93 pg/mL	1.3 hours	1.8 hours	Older Adults with Insomnia (n=27)	[6] [7]
Surge- Sustained Release Melatonin (25%	4.0 mg	3999 ± 700 pg/mL	1.5 hours	2.1 hours	Older Adults with Insomnia (n=27)	[6] [7]

IR/75%

CR)

Immediate-Release (IR) Melatonin	Various (oral)	Varies extensively	~50 minutes	~45 minutes	General Population (Systematic Review)	[8][9][10]

Experimental Protocols

The data presented above are derived from rigorous clinical trials. Below are detailed methodologies from a key comparative study to provide context for the experimental conditions.

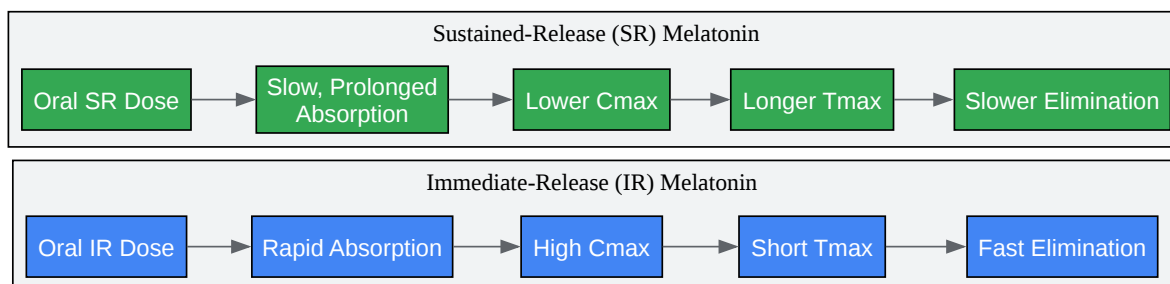
Study Design from a Randomized, Open-Label, Cross-Over Study:

- Objective: To compare the pharmacokinetic profiles of a novel 5 mg sustained-release **melatonin** capsule (**Melatonin-SR**) with a 5 mg immediate-release **melatonin** capsule (**Melatonin-IR**).[2]
- Participants: Sixteen healthy adult participants, aged 18-45 years.[1][2]
- Study Arms: The study followed a two-period, cross-over design. Participants were randomized to receive either **Melatonin-SR** or **Melatonin-IR** in the first period, followed by a 7-day washout period before receiving the alternate formulation in the second period.[1][2]
- Dosing and Administration: A single oral dose of either 5 mg **Melatonin-SR** or 5 mg **Melatonin-IR** was administered to fasting participants.[2]
- Blood Sampling: Venous blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 3, 4, 5, 6, 8, and 12 hours) to determine plasma **melatonin** concentrations.[11]
- Analytical Method: Plasma concentrations of **melatonin** were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11] The lower limit of quantification for **melatonin** in human plasma was reported to be 201.30 pg/mL.[4]

- Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), and elimination half-life (t_{1/2}), were calculated from the plasma concentration-time data.^{[1][2]}

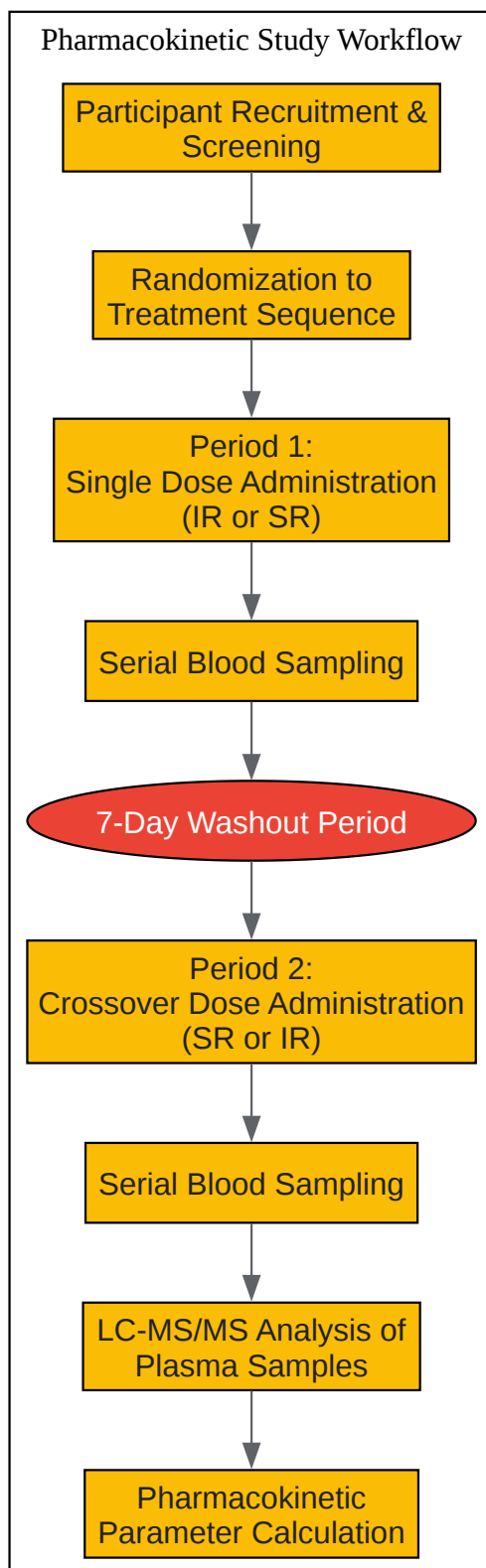
Visualizing Pharmacokinetic and Methodological Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Pharmacokinetic Profile Comparison.



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Caption: Experimental Workflow for a Cross-Over PK Study.

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